Praseodymium(3+) benzoate

Description

Overview of Lanthanide Benzoates in Coordination Chemistry

Lanthanide benzoates are a significant class of compounds within the field of coordination chemistry. They are formed by the coordination of one or more benzoate (B1203000) anions to a central lanthanide ion. Aromatic carboxylates, such as benzoates, are widely studied ligands for the synthesis of lanthanide complexes, which can exist as molecular complexes or coordination polymers with tunable dimensionalities. researchgate.net The interest in these compounds stems from their diverse structural arrangements and their potential applications in areas like luminescence and materials science. acs.orgnih.govacs.org

The benzoate ligand can coordinate to the lanthanide ion in several modes, including bidentate chelating, bidentate bridging, and tridentate bridging. researchgate.netnih.gov This versatility in coordination leads to the formation of various structures, from discrete dimeric molecules to infinite one-dimensional, two-dimensional, or three-dimensional coordination polymers. nih.govacs.orgnih.gov The specific structure adopted is influenced by factors such as the nature of the lanthanide ion, the presence of substituents on the benzoate ring, and the inclusion of other co-ligands or solvent molecules in the coordination sphere. researchgate.netnih.gov

A key feature of lanthanide benzoate complexes is their potential for luminescence. The benzoate ligand can act as an "antenna," absorbing light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. researchgate.net The efficiency of this energy transfer and the resulting luminescence can be fine-tuned by modifying the structure of the benzoate ligand, for instance, by introducing electron-donating or electron-withdrawing substituents. nih.gov This has led to extensive research into designing and synthesizing new benzoate derivatives to create lanthanide complexes with enhanced photophysical properties. nih.govacs.orgnih.gov

Significance of Praseodymium(III) in f-Block Element Chemistry

Praseodymium (Pr) is a chemical element with the atomic number 59, making it the third member of the lanthanide series. wikipedia.orgvedantu.com As an f-block element, its chemistry is largely determined by the electrons in the 4f orbitals. The electron configuration of a neutral praseodymium atom is [Xe]4f³6s². americanelements.com In its compounds, praseodymium most commonly exists in the +3 oxidation state, forming the Pr³⁺ ion. vedantu.commasterjeeclasses.com This trivalent state is characteristic of the lanthanides. masterjeeclasses.com

The Pr³⁺ ion is valued for its specific magnetic, electrical, chemical, and optical properties. wikipedia.org Unlike many other rare-earth metals that exhibit magnetic ordering at low temperatures, praseodymium is paramagnetic at temperatures above 1 K. americanelements.com A key characteristic of the Pr³⁺ ion is its ability to luminesce, with possible emitting f-f states from the ³P₀, ¹D₂, and ¹G₄ energy levels. tandfonline.com However, photophysical studies involving Pr³⁺ are less common compared to other lanthanides like europium and terbium. researchgate.net This is partly due to the complex relaxation dynamics of its excited states, which can be efficiently depopulated by non-radiative processes. electronicsandbooks.com

The chemical reactivity of praseodymium is similar to that of other early lanthanides. masterjeeclasses.com It is a relatively reactive metal that reacts with water to form praseodymium(III) hydroxide (B78521) and with halogens to form trihalides. wikipedia.org In coordination chemistry, the Pr³⁺ ion's relatively large ionic radius and flexible coordination number, typically ranging from 7 to 9, allow it to form a wide variety of complexes with different geometries. researchgate.nettandfonline.com

Evolution of Research on Praseodymium(III) Benzoate Complexes and Coordination Polymers

Research on praseodymium(III) benzoate has evolved from the synthesis and characterization of simple benzoate salts to the development of complex coordination polymers and metal-organic frameworks (MOFs) with tailored properties. Early studies focused on the fundamental synthesis and thermal properties of hydrated praseodymium(III) benzoate. For instance, thermogravimetric analysis has been used to study the decomposition of praseodymium(III) benzoate tetrahydrate, showing it decomposes to form praseodymium oxide. akjournals.com Studies in a CO₂ atmosphere revealed that the anhydrous compound is stable up to 350°C and that its thermal decomposition occurs in three steps. scielo.br

Subsequent research has explored the synthesis of more complex structures, often incorporating additional ligands. For example, carboxylato-bridged praseodymium(III) complexes have been synthesized using hydrotris(pyrazol-1-yl)borate and various substituted sodium benzoates. tandfonline.com These studies have provided detailed structural information through X-ray crystallography, revealing coordination numbers of seven or eight for the praseodymium ion. tandfonline.com

A significant area of development has been the investigation of how substituents on the benzoate ring affect the structure and properties of the resulting complexes. A systematic study of ten different substituted benzoate complexes of Pr³⁺ demonstrated that electron-withdrawing groups on the benzoate moiety generally lead to a higher energy for the ³P₀ electronic state. acs.orgacs.org This research established empirical relationships between the electronic state energies and factors like the Hammett sigma constants of the substituents and the unit cell volume, highlighting the role of ligand dipole polarizability. acs.orgacs.org

More recently, research has focused on the construction of coordination polymers and porous frameworks using praseodymium and benzoate-derived ligands. Hydrothermal synthesis methods have been employed to create three-dimensional metal-organic frameworks. researchgate.netmdpi.com For example, a novel 3D porous complex has been constructed from a rigid three-connected ligand and Pr³⁺ ions, which shows potential for selective gas adsorption. mdpi.com Another study reported two new 3D praseodymium coordination polymers built from 5-aminoisophthalate, a derivative of benzoic acid. acs.org This evolution demonstrates a trend towards designing and creating functional materials based on praseodymium(III) benzoate with specific applications in mind, such as gas storage and separation. mdpi.comacs.org

Detailed Research Findings

Research on praseodymium(III) benzoate and its derivatives has yielded a wealth of structural and physicochemical data. The following tables summarize key findings from various studies, illustrating the diversity of these compounds.

Table 1: Structural and Synthesis Details of Selected Praseodymium(III) Benzoate Complexes

| Compound Formula | Synthesis Method | Key Structural Features | Coordination Number | Dimensionality | Reference |

| Pr(OBz)₃(HOBz)₂ | Direct reaction of Pr metal and benzoic acid in a sealed ampoule | Six bidentate-bridging benzoate anions and two unidentate benzoic acid molecules. | 8 | 1D (Linear chains) | researchgate.net |

| [(tp)Pr(μ-OBz)₄Pr(tp)] | Reaction of PrCl₃·6H₂O, K(tp), and sodium benzoate in methanol | Two tp ligands and four bridging benzoate groups. | 7 | 0D (Dimer) | tandfonline.com |

| [Pr(C₆H₅COO)₃(DMF)(H₂O)]₂ | Hydrothermal | Dimeric moiety with nona-coordinated Pr³⁺ centers. Ligands include bidentate benzoate, bridging tridentate chelating benzoate, DMF, and water. | 9 | 0D (Dimer) | acs.org |

| Pr(4-methoxybenzoate)₃·2H₂O | Aqueous solution reaction | Dehydration occurs between 70-130°C. The anhydrous compound is stable up to 290°C. | Not specified | Not specified | scielo.br |

| {Pr₂(aip)₃(H₂O)₂·3H₂O}n | Hydrothermal | 3D metal-organic framework from rod-shaped secondary building units. | Not specified | 3D | acs.org |

| [Pr(TMTA)(H₂O)₂]·[DMF·2EtOH·4H₂O] | Solvothermal | 3D porous framework. | Not specified | 3D | mdpi.com |

Abbreviations: OBz = benzoate, HOBz = benzoic acid, tp = hydrotris(pyrazol-1-yl)borate, DMF = dimethylformamide, aip = 5-aminoisophthalate, TMTA = 4,4′,4″-(2,4,6-trimethylbenzene-1,3,5-triyl)tribenzoic acid.

Table 2: Thermal Decomposition Data for Praseodymium(III) Carboxylates

| Compound | Atmosphere | Dehydration Temperature (°C) | Anhydrous Stability Limit (°C) | Final Decomposition Product | Reference |

| Pr(C₆H₅COO)₃·4H₂O | Air | Not specified | Not specified | Pr₆O₁₁ | akjournals.com |

| Pr(C₆H₅COO)₃·2H₂O | CO₂ | up to 120 | 350 | Praseodymium carbonate/oxycarbonate intermediates | scielo.br |

| Pr(4-methoxybenzoate)₃·2H₂O | Air | 70-130 | 290 | Pr₆O₁₁ | scielo.br |

Table 3: Spectroscopic Data for Praseodymium(III) Benzoate Complexes

| Complex Type | Spectroscopic Technique | Key Findings | Reference |

| Substituted Benzoates | Electronic Absorption and Emission Spectroscopy | Electron-withdrawing groups on the benzoate ring lead to higher ³P₀ energy. A correlation exists between the ³P₀ and ¹D₂(1) level energies and Hammett sigma constants. | acs.org |

| Carboxylato-bridged complexes with tp ligand | IR Spectroscopy | Indicated that the benzoate groups are bidentate and bridging. | tandfonline.com |

| Benzoate derivative with dimethylformamide | Fourier-Transform Infrared (FTIR) Spectra | Used for characterization of the synthesized complexes. | researchgate.net |

Structure

2D Structure

Properties

CAS No. |

19411-95-1 |

|---|---|

Molecular Formula |

C21H15O6Pr |

Molecular Weight |

504.2 g/mol |

IUPAC Name |

praseodymium(3+);tribenzoate |

InChI |

InChI=1S/3C7H6O2.Pr/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3 |

InChI Key |

XDFGURDROXHOOM-UHFFFAOYSA-K |

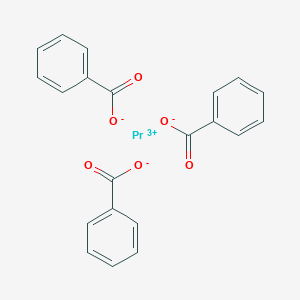

SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pr+3] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pr+3] |

Other CAS No. |

19411-95-1 |

Origin of Product |

United States |

Synthetic Methodologies for Praseodymium Iii Benzoate Compounds

Direct Synthesis Routes

Direct synthesis methods provide a straightforward approach to obtaining praseodymium(III) benzoate (B1203000) compounds, either by reacting the metal directly with benzoic acid or by utilizing praseodymium(III) salts as precursors.

Synthesis from Praseodymium Metal and Benzoic Acid

A notable direct synthesis route involves the reaction of praseodymium metal with molten benzoic acid. This method has been successfully employed to produce a solvent-free praseodymium(III) benzoate-benzoic acid adduct, Pr(OBz)₃(HOBz)₂. unizar.es In a typical procedure, praseodymium metal and benzoic acid are sealed in a glass ampoule in a 1:3 molar ratio. The ampoule is then heated to 200°C for an extended period, followed by a lower temperature stage to promote crystallization. This direct oxidation of the metal by the carboxylic acid is an effective way to obtain anhydrous crystalline products. unizar.esconnectedpapers.com

Table 1: Reaction Conditions for Direct Synthesis from Praseodymium Metal.

| Reactants | Molar Ratio (Pr:HOBz) | Temperature Program | Product | Reference |

|---|

Reactions Involving Praseodymium(III) Salts and Benzoate Sources

A more common and versatile approach involves the reaction of praseodymium(III) salts, such as praseodymium(III) chloride hexahydrate (PrCl₃·6H₂O) or praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O), with a benzoate source. researchgate.netmdpi.com This precipitation method is typically carried out in a suitable solvent, often water or a mixed solvent system. The benzoate source can be sodium benzoate or benzoic acid that has been neutralized in situ with a base like sodium hydroxide (B78521). researchgate.netmdpi.com The praseodymium(III) benzoate compound then precipitates from the solution and can be isolated by filtration. The stoichiometry of the reactants and the reaction conditions, such as pH and temperature, can influence the composition and structure of the final product, including the degree of hydration. researchgate.net

For instance, solid-state praseodymium(III) 3-methoxybenzoate has been synthesized by adding a solution of sodium 3-methoxybenzoate to a solution of praseodymium(III) chloride until complete precipitation of the metal ion was achieved. researchgate.net Similarly, complexes with substituted benzoic acids, like 4-alkoxybenzoic acids, have been prepared via a metathesis reaction between the sodium salt of the acid and praseodymium(III) nitrate in an ethanol-water mixture. mdpi.com

Solution-Based Synthesis Approaches

Solution-based methods, including solvothermal synthesis and room temperature crystallization, offer greater control over the crystallization process, leading to a variety of structural motifs and dimensionalities.

Solvothermal Synthesis Techniques

Solvothermal synthesis, a method where the reaction is carried out in a sealed vessel at temperatures above the boiling point of the solvent, has been utilized to prepare praseodymium-containing coordination polymers. While a direct solvothermal synthesis for simple praseodymium(III) benzoate is not extensively detailed in the provided literature, related compounds have been successfully synthesized using this technique. For example, a novel praseodymium complex with 4,4′,4″-(2,4,6-trimethylbenzene-1,3,5-triyl)tribenzoate (H₃TMTA), a derivative of benzoic acid, was prepared under solvothermal conditions. mdpi.com The reaction of Pr(NO₃)₃·6H₂O with H₃TMTA in a mixed solvent of DMF, ethanol, and water at 75°C yielded green rod-like crystals of [Pr(TMTA)(H₂O)₂]·[DMF·2EtOH·4H₂O]. mdpi.com

Hydrothermal synthesis, a subset of solvothermal synthesis where water is the solvent, has also been employed. For instance, praseodymium complexes with other carboxylate ligands have been prepared using this method, suggesting its potential applicability for benzoate systems. researchgate.net These techniques can promote the formation of well-defined crystalline structures, including multi-dimensional coordination polymers. researchgate.netmdpi.com

Room Temperature Crystallization Methods

The growth of single crystals suitable for X-ray diffraction analysis is often achieved through slow, room temperature crystallization techniques. After the initial synthesis of the praseodymium(III) benzoate compound, a saturated solution can be prepared in an appropriate solvent or solvent mixture. Slow evaporation of the solvent at ambient temperature allows for the gradual formation of large, high-quality single crystals. science.govrsc.org This method is crucial for the definitive structural elucidation of new compounds. For example, single crystals of various metal-organic complexes have been successfully grown using slow evaporation from solution at room temperature. science.govacs.org While not a primary synthesis method in itself, it is an indispensable step for the characterization of praseodymium(III) benzoate compounds.

Ligand Modification and Ancillary Ligand Inclusion Strategies

The modification of the benzoate ligand or the inclusion of ancillary ligands in the coordination sphere of the praseodymium(III) ion is a powerful strategy to tune the structural and photophysical properties of the resulting complexes.

By introducing functional groups onto the benzene (B151609) ring of the benzoate ligand, researchers can systematically alter the electronic and steric properties of the coordination environment. A study on substituted benzoate complexes of Pr³⁺ of the type [Pr(X-C₆H₄COO)₃(H₂O)n(DMF)m]p·(DMF)q investigated the effects of various substituents (X = -OCH₃, -NO₂, -OH, -F, -Cl, -NH₂) on the electronic absorption and emission spectra. researchgate.net

Furthermore, the introduction of ancillary ligands, which are additional coordinating molecules besides the primary benzoate ligand, can lead to the formation of mixed-ligand complexes with unique structures and properties. Examples include the use of N,N-donor ligands like 2,2'-bipyridine (B1663995) (bipy) or phenanthroline, and β-diketonates. unizar.esresearchgate.net For instance, a praseodymium(III) complex with a β-diketonate and bathophenanthroline (B157979) as ancillary ligands has been synthesized and structurally characterized. unizar.es The inclusion of these ancillary ligands can prevent the formation of polymeric structures and can significantly influence the coordination geometry and luminescence of the praseodymium(III) center. unizar.esresearchgate.net

Table 2: Examples of Praseodymium(III) Complexes with Modified and Ancillary Ligands.

| Primary Ligand | Ancillary Ligand(s) | General Formula/Complex Type | Reference |

|---|---|---|---|

| Substituted Benzoates (X-C₆H₄COO⁻) | Water, Dimethylformamide | [Pr(X-C₆H₄COO)₃(H₂O)n(DMF)m]p·(DMF)q | researchgate.net |

| 4,4′,4″-(2,4,6-trimethylbenzene-1,3,5-triyl)tribenzoate | Water | [Pr(TMTA)(H₂O)₂]·[DMF·2EtOH·4H₂O] | mdpi.com |

| 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate | Bathophenanthroline | [Pr(fod)₃(bath)] | unizar.es |

Synthesis of Substituted Benzoate Complexes

The functionalization of the benzoate ligand by adding substituent groups to its phenyl ring is a fundamental method for tuning the properties of praseodymium(III) complexes. A general synthetic approach involves the reaction of a praseodymium(III) salt with a substituted benzoic acid in a solvent such as dimethylformamide (DMF), often with the inclusion of water.

A comprehensive study has detailed the synthesis of ten different substituted benzoate complexes of Pr(III). acs.org These complexes, with the general formula [Pr(XC₆H₄COO)₃(H₂O)n(DMF)m]p·(DMF)q, incorporate benzoate ligands with a range of electron-donating and electron-withdrawing substituents (X). acs.orgresearchgate.net The introduction of these functional groups directly influences the electronic and structural characteristics of the resulting complexes. acs.org For instance, electron-withdrawing groups on the benzoate moiety generally lead to a higher energy for certain electronic transitions of the Pr³⁺ ion. acs.orgresearchgate.net

The specific composition and structure of these complexes, including the number of coordinated water and DMF molecules, can vary depending on the substituent group. acs.org

Table 1: Examples of Synthesized Substituted Praseodymium(III) Benzoate Complexes This table is interactive. You can sort and filter the data.

| Substituent (X) | Chemical Formula |

|---|---|

| Methoxy (p-OCH₃) | [Pr(CH₃OC₆H₄COO)₃(DMF)₂] |

| Nitro (p-NO₂) | [Pr(NO₂C₆H₄COO)₃(H₂O)(DMF)]·DMF |

| Hydroxy (o-OH) | [Pr(HOC₆H₄COO)₃(H₂O)₂]·2DMF |

| Fluoro (p-F) | [Pr(FC₆H₄COO)₃(DMF)₂] |

| Chloro (p-Cl) | [Pr(ClC₆H₄COO)₃(DMF)₂] |

| Amino (p-NH₂) | [Pr(NH₂C₆H₄COO)₃(H₂O)] |

Incorporation of Ancillary Ligands (e.g., hydrotris(pyrazol-1-yl)borate, bipyridyl derivatives, crown ethers)

The introduction of ancillary (or co-ligands) ligands into the coordination sphere of praseodymium(III) alongside benzoate ligands allows for the creation of ternary complexes with significantly different structures and properties. These ligands can control the coordination number, geometry, and dimensionality of the final product.

Hydrotris(pyrazol-1-yl)borate (Tp): Often referred to as "scorpionate" ligands, hydrotris(pyrazol-1-yl)borate and its derivatives are versatile N-donor ligands. nih.gov While direct synthesis with praseodymium has been explored with related ligands, studies on the closely related neodymium(III) provide strong evidence for the types of structures formed. researchgate.net For instance, neodymium(III) complexes incorporating both benzoate and Tp ligands have been synthesized, demonstrating that the benzoate groups can act as bidentate bridging ligands. researchgate.net In such mixed-ligand systems, the coordination number around the lanthanide center is typically high, often seven or eight. researchgate.net

Bipyridyl Derivatives: Nitrogen-containing heterocyclic ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (B135089) (phen) are frequently used to create stable ternary lanthanide carboxylate complexes. tandfonline.comnih.gov The synthesis of a praseodymium(III) complex containing 2,2'-bipyridine, [Pr(bpy)₂Cl₃·OH₂], has been reported. nih.gov Furthermore, ternary complexes of the neighboring lanthanide dysprosium with halogenated benzoates and bipyridyl derivatives have been synthesized and structurally characterized. tandfonline.com In these dimeric structures, such as [Dy(2-ClBA)₃ · phen]₂, the lanthanide ion is typically nine-coordinate, binding to nitrogen atoms from the phenanthroline ligand and oxygen atoms from the benzoate groups, which exhibit various coordination modes (bidentate chelating, bidentate-bridging, and terdentate-bridging). tandfonline.com

Table 2: Ancillary Ligands in the Synthesis of Lanthanide-Benzoate Complexes This table is interactive. You can sort and filter the data.

| Ancillary Ligand | Example Complex System | Resulting Structural Feature |

|---|---|---|

| Hydrotris(pyrazol-1-yl)borate | Neodymium(III) with benzoate and Tp | Bidentate bridging benzoate groups, 7- or 8-coordinate metal center. researchgate.net |

| 1,10-phenanthroline | Dysprosium(III) with 2-chlorobenzoate (B514982) and phen | Nine-coordinate Dy³⁺ in a dimeric structure. tandfonline.com |

| 2,2'-bipyridine | Praseodymium(III) with chloride and bpy | Formation of the complex [Pr(bpy)₂Cl₃·OH₂]. nih.gov |

| 18-crown-6-ether | Neodymium(III) with benzoate | Co-crystallization with 1D coordination polymers, directing supramolecular assembly. researchgate.net |

Control of Product Dimensionality in Synthesis

A significant objective in the synthesis of praseodymium(III) benzoate compounds is the control over the dimensionality of the resulting coordination polymer, which can range from discrete molecules (0D) to infinite chains (1D), layers (2D), or frameworks (3D). acs.orgacs.org This control is primarily exerted by modifying the ligands and reaction conditions.

The structure of the benzoate ligand itself is a key determinant. The coordination mode of the carboxylate group—whether it binds to one metal (monodentate), chelates to one metal (bidentate), or bridges two or more metals—is fundamental to the extension of the structure. acs.org For example, the formation of dimeric moieties, a simple form of polymerization, can occur through bridging benzoate ligands. acs.org

The use of ancillary ligands is a powerful tool for directing dimensionality. Bulky N-donor ligands like 1,10-phenanthroline can lead to the formation of 2D layered structures when combined with dicarboxylate linkers. researchgate.net Conversely, simpler ancillary ligands like water and DMF can result in the formation of dimers or 1D polymeric chains. acs.org

Reaction conditions, such as the solvent system and temperature, also play a critical role. Hydrothermal synthesis, which employs high temperatures and pressures, is a common method for preparing robust, higher-dimensionality (2D and 3D) coordination polymers. acs.orgresearchgate.net The choice of synthetic method can even lead to different structural isomers or phases from the same set of reactants. acs.org For instance, hydrothermal reactions of lanthanide ions with certain carboxylate ligands at 140°C yielded one type of 3D framework, while increasing the temperature to 180°C led to partial ligand decomposition and the formation of a completely different 3D structure. acs.org

Table 3: Influence of Synthesis Parameters on Product Dimensionality This table is interactive. You can sort and filter the data.

| Primary Ligand | Ancillary Ligand(s) | Synthesis Method | Resulting Dimensionality |

|---|---|---|---|

| Benzoate | DMF, H₂O | Solution Chemistry | 0D (Dimer). acs.org |

| Benzoate | 18-crown-6-ether | Solution Chemistry | 1D (Chain). researchgate.net |

| Isophthalate | 1,10-phenanthroline, H₂O | Hydrothermal | 2D (Layer). researchgate.net |

| 4-Carboxyphenoxy Acetic Acid | H₂O | Hydrothermal (140°C) | 3D (Framework). acs.org |

Compound Index

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Praseodymium(3+) benzoate |

| [Pr(CH₃OC₆H₄COO)₃(DMF)₂] |

| [Pr(NO₂C₆H₄COO)₃(H₂O)(DMF)]·DMF |

| [Pr(HOC₆H₄COO)₃(H₂O)₂]·2DMF |

| [Pr(FC₆H₄COO)₃(DMF)₂] |

| [Pr(ClC₆H₄COO)₃(DMF)₂] |

| [Pr(NH₂C₆H₄COO)₃(H₂O)] |

| Hydrotris(pyrazol-1-yl)borate |

| 2,2'-bipyridine |

| 1,10-phenanthroline |

| [Pr(bpy)₂Cl₃·OH₂] |

| [Dy(2-ClBA)₃ · phen]₂ |

| 18-crown-6-ether |

| Dimethylformamide |

| Water |

| Neodymium(III) |

| Dysprosium(III) |

| Terbium(III) |

| Europium(III) |

| Isophthalic acid |

| 4-Carboxyphenoxy Acetic Acid |

Structural Elucidation and Crystallography of Praseodymium Iii Benzoate Systems

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction studies have been instrumental in characterizing the diverse structural motifs adopted by praseodymium(III) benzoate (B1203000) systems. These studies reveal a propensity for the formation of polymeric structures, where the praseodymium ions are linked by bridging benzoate ligands.

The crystallographic analysis of various praseodymium(III) benzoate derivatives has identified several space groups, with monoclinic and triclinic systems being common. For instance, a binuclear praseodymium(III) complex incorporating p-hydroxybenzoic acid crystallizes in the monoclinic P21/c space group. In contrast, a series of carboxylato-bridged praseodymium(III) complexes with substituted p-X-benzoates (where X = H, F, Cl, NO2) adopt the triclinic P-1 space group. core.ac.uk A polymeric praseodymium(III) complex with 3,5-dimethoxybenzoate (B1226732) also belongs to the monoclinic P21/c space group. researchgate.net Another example, a polymeric Pr(III) complex with a flexible double betaine (B1666868) ligand, crystallizes in the monoclinic P2(1)/n space group.

The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been determined for several of these complexes.

| Compound/System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Binuclear Pr(III) complex with p-hydroxybenzoic acid core.ac.uk | P21/c | 1.1050(4) | 1.9534(7) | 1.2376(4) | 90 | 94.955(7) | 90 |

| Carboxylato-bridged Pr(III) complex with sodium p-H-benzoate core.ac.uk | P-1 | 11.761(13) | 12.536(13) | 17.726(19) | - | - | - |

| Carboxylato-bridged Pr(III) complex with sodium p-Cl-benzoate core.ac.uk | P-1 | 9.309(8) | 12.667(11) | 14.421(12) | - | - | - |

| Polymeric Pr(III) complex with 1,4-diazoniobicyclo[2.2.2]octane-1,4-dipropionate | P2(1)/n | 8.085(2) | 14.316(3) | 29.775(6) | 90 | 103.04(3) | 90 |

The coordination environment around the praseodymium(III) ion in benzoate complexes is characterized by high coordination numbers and distorted polyhedral geometries, a common feature for lanthanide ions. wikipedia.org

The number of atoms directly bonded to the central Pr(III) ion, known as the coordination number, typically ranges from seven to nine in benzoate and related carboxylate systems. In a series of carboxylato-bridged praseodymium(III) complexes with substituted benzoates, coordination numbers of seven and eight have been observed. core.ac.uk Nine-coordination is also prevalent, as seen in a polymeric Pr(III) complex with a flexible double betaine ligand and in a praseodymium(III) acetate (B1210297) complex. scispace.com

The arrangement of donor atoms around the Pr(III) center often results in complex and distorted coordination polyhedra. For the binuclear praseodymium(III) complex with p-hydroxybenzoic acid, each Pr(III) ion is described as having a single capped square antiprism geometry. core.ac.uk In other nine-coordinate praseodymium complexes, a distorted tricapped trigonal prismatic geometry is observed. wikipedia.org The coordination sphere of a nine-coordinate praseodymium(III) ion can also be described as a distorted {PrO9} sphere.

The benzoate ligand, with its carboxylate group, can coordinate to metal ions in various ways, leading to the formation of diverse structural architectures.

A frequently observed coordination mode for the benzoate ligand in praseodymium(III) systems is the bidentate-bridging mode. core.ac.uk In this arrangement, both oxygen atoms of the carboxylate group are involved in bonding, and the ligand bridges two different praseodymium ions. This bridging is a key factor in the formation of the common polymeric or polynuclear structures of these complexes. For example, in terbium(III) complexes with 4-benzyloxy benzoic acid derivatives, which serve as a good structural model, both bidentate chelating and bidentate bridging modes of the carboxylate ligands have been identified. researchgate.net Similarly, in a praseodymium(III) acetate complex, acetate groups exhibit both chelating-bidentate and bridging behaviors, highlighting the versatility of carboxylate coordination. scispace.com

Characterization of Benzoate Ligand Coordination Modes

Unidentate and Bridging Tridentate Modes

In a unidentate fashion, only one of the oxygen atoms of the carboxylate group directly bonds to a single praseodymium(III) ion. This mode of interaction is less common for bridging benzoate ligands in polymeric structures but can be observed in complexes where the coordination sphere of the metal is saturated by other ligands.

More structurally significant is the bridging tridentate coordination mode. In this arrangement, the carboxylate group bridges two praseodymium(III) centers. One oxygen atom of the carboxylate group coordinates to the first praseodymium ion, while the other oxygen atom chelates the second praseodymium ion. This mode effectively links the metal centers, contributing to the formation of extended polymeric chains.

Multiple Carboxylate Coordination Modes (e.g., μ1-η1-η1, μ2-η1-η1, μ2-η1-η2)

The versatility of the carboxylate group is further demonstrated by its ability to adopt multiple coordination modes, which can be described using the Harris notation. In praseodymium(III) benzoate and its derivatives, several such modes are observed, leading to complex polymeric frameworks.

For instance, in the polymeric structure of praseodymium(III) 3,5-dimethoxybenzoate, [Pr(DMBz)₃]n, the benzoate ligands exhibit complex bridging behaviors that are crucial to the formation of the extended network. researchgate.net While the specific notations for this exact compound are not detailed in the initial reports, the principles of lanthanide carboxylate coordination suggest the presence of various bridging modes.

Commonly observed coordination modes in related lanthanide carboxylate systems include:

μ₂-η¹:η¹ : In this mode, each oxygen atom of the carboxylate group coordinates to a different metal center, forming a simple bridge.

μ₂-η¹:η² : Here, one oxygen atom is coordinated to one metal ion, while both oxygen atoms chelate a second metal ion.

μ₁-η¹:η¹ : This represents a chelating mode where both oxygen atoms of the carboxylate group coordinate to the same metal ion.

The combination of these and other intricate bridging and chelating modes of the benzoate ligands around the praseodymium(III) centers is a key factor in determining the dimensionality and topology of the final coordination polymer. The specific coordination environment of the Pr(III) ion in [Pr(DMBz)₃]n is defined by a monoclinic crystal system with the P2₁/c space group, indicating a highly ordered and repeating arrangement of these coordination patterns. researchgate.net

Polymeric Architectures and Supramolecular Assembly

The varied coordination modes of the benzoate ligand, coupled with the high coordination number of the praseodymium(III) ion, facilitate the formation of extended polymeric architectures. These can range from simple one-dimensional chains to more complex multidimensional networks, which are further organized into supramolecular assemblies through weaker interactions.

One-Dimensional Coordination Polymers

One of the most common structural motifs for praseodymium(III) benzoate systems is the one-dimensional (1D) coordination polymer. researchgate.net These are formed by the linking of praseodymium(III) ions through bridging benzoate ligands.

While classic "paddle-wheel" structures, characterized by four bridging carboxylates holding two metal ions in close proximity, are more typical for transition metals, analogous structural motifs can be found in lanthanide carboxylates. In these systems, pairs of praseodymium(III) ions can be bridged by multiple benzoate ligands, leading to the formation of repeating dinuclear units. These units then link together to form a linear one-dimensional chain. The connections between these dinuclear units can be established through additional bridging benzoate ligands or other co-ligands.

Another prevalent architecture in one-dimensional praseodymium(III) benzoate polymers is the zigzag chain. This conformation arises from the specific coordination geometry around the praseodymium(III) ion and the orientation of the bridging benzoate ligands. The coordination polyhedra of adjacent metal ions are linked in a non-linear fashion, resulting in a chain that propagates in a zigzag or wavelike pattern. The angles within the chain are determined by the coordination preferences of the praseodymium(III) ion and the steric and electronic properties of the benzoate ligands.

Hydrogen Bonding Interactions and Their Role in Supramolecular Architecture

Beyond the strong coordination bonds that form the primary polymeric structure, weaker non-covalent interactions, particularly hydrogen bonds, play a crucial role in organizing the polymeric chains into higher-order supramolecular architectures. In aquated or solvated praseodymium(III) benzoate complexes, coordinated water molecules or solvent molecules can act as hydrogen bond donors, forming hydrogen bonds with the oxygen atoms of the benzoate carboxylate groups of adjacent chains.

Powder X-ray Diffraction Analysis for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and to obtain information on the unit cell dimensions of a bulk sample. In the context of praseodymium(3+) benzoate, PXRD is crucial for confirming the phase purity of a synthesized batch and for determining its crystal structure.

The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are governed by the crystal lattice parameters (a, b, c, α, β, γ) and the arrangement of atoms within the unit cell.

Hypothetical Powder X-ray Diffraction Data for this compound

To illustrate the type of data obtained from a PXRD experiment, the following table presents a hypothetical set of diffraction peaks for this compound, assuming a monoclinic crystal system, which is common for lanthanide benzoates.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 12.5 | 7.08 | 40 |

| 15.8 | 5.61 | 100 |

| 18.3 | 4.85 | 65 |

| 20.5 | 4.33 | 70 |

| 22.1 | 4.02 | 50 |

| 25.6 | 3.48 | 30 |

| 28.9 | 3.09 | 45 |

Note: This data is representative and intended for illustrative purposes only.

The analysis of such a pattern would involve indexing the peaks to assign Miller indices (hkl) to each reflection, followed by a refinement process to determine the precise unit cell parameters. This information is fundamental for the complete structural characterization of the bulk material.

Structural Correlations in Isomorphous Series

Lanthanide compounds, including benzoates, frequently form isomorphous series. This means that a series of compounds with different lanthanide ions but the same ligand will crystallize in the same or very similar crystal structures. rsc.org This phenomenon is a direct consequence of the similar chemical properties and trivalent oxidation state of the lanthanide ions. The primary difference across the series is the gradual decrease in ionic radius with increasing atomic number, known as the lanthanide contraction.

This contraction leads to systematic changes in the crystallographic parameters of the isomorphous lanthanide benzoates. As the ionic radius of the lanthanide ion decreases from La(3+) to Lu(3+), a corresponding decrease in the unit cell volume and cell parameters is typically observed. Bond lengths between the lanthanide ion and the oxygen atoms of the benzoate ligands also shorten.

This compound, being an early member of the lanthanide series, is expected to have a larger unit cell volume compared to the benzoates of the later, smaller lanthanides. The coordination number of the praseodymium ion is also likely to be high, typically 8 or 9, which is characteristic of the larger lanthanide ions.

Several studies on substituted lanthanide benzoate complexes have confirmed the existence of isostructural series. For example, a series of lanthanide 4-benzyloxy benzoates and 3-dimethylamino benzoates have been shown to be isostructural. nih.govmdpi.com In these series, the crystal system and space group remain the same across the different lanthanide complexes, while the unit cell parameters show a clear trend correlated with the lanthanide ionic radius.

Crystallographic Data for an Isomorphous Series of Lanthanide Benzoate Complexes

The following table presents representative crystallographic data for a hypothetical isomorphous series of lanthanide(III) benzoate complexes, illustrating the effect of the lanthanide contraction.

| Lanthanide Ion | Ionic Radius (Å) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Unit Cell Volume (ų) |

| La(III) | 1.032 | Monoclinic | P2₁/c | 12.50 | 10.20 | 18.80 | 95.5 | 2385 |

| Pr(III) | 1.013 | Monoclinic | P2₁/c | 12.45 | 10.15 | 18.70 | 95.3 | 2350 |

| Gd(III) | 0.938 | Monoclinic | P2₁/c | 12.30 | 10.00 | 18.50 | 94.8 | 2265 |

| Yb(III) | 0.868 | Monoclinic | P2₁/c | 12.15 | 9.85 | 18.30 | 94.5 | 2180 |

Note: This data is representative and intended for illustrative purposes to demonstrate the trend of lanthanide contraction.

The study of these structural correlations is essential for understanding the systematic evolution of the properties of lanthanide-containing materials and for the rational design of new functional materials with tailored crystal structures. By placing this compound within this broader context, its structural characteristics can be better understood and predicted.

Spectroscopic Characterization of Praseodymium Iii Benzoate Complexes

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for probing the coordination of the benzoate (B1203000) ligand to the praseodymium(III) ion. Analysis of the vibrational frequencies of the carboxylate group and any ancillary ligands offers direct evidence of the bonding modes.

Identification of Metal-Ligand Coordination Modes via Carboxylate Vibrations

The coordination of the benzoate ligand to a metal center can be elucidated by analyzing the vibrational frequencies of the carboxylate group (COO⁻), specifically the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations. The separation between these two frequencies (Δν = νₐₛ - νₛ) is particularly diagnostic of the coordination mode.

Different coordination modes of the carboxylate ligand result in distinct Δν values:

Ionic: A large separation (Δν > 200 cm⁻¹) suggests a predominantly ionic interaction, similar to that in sodium benzoate.

Monodentate: In this mode, the separation Δν is larger than that of the ionic form.

Bidentate Chelating: Here, the Δν value is significantly smaller than that of the ionic form.

Bidentate Bridging: The Δν value is comparable to or slightly larger than the ionic value.

The IR spectra of lanthanide carboxylate complexes, including those with substituted benzoates, demonstrate shifts in the νₐₛ(COO⁻) and νₛ(COO⁻) bands upon coordination to the metal ion. For instance, in a series of light lanthanide complexes with 2-chloro-5-nitrobenzoic acid, the νₐₛ(COO⁻) and νₛ(COO⁻) bands are observed in the ranges of 1595-1580 cm⁻¹ and 1420-1410 cm⁻¹, respectively scispace.com. The magnitude of the separation between these bands provides insight into the nature of the metal-carboxylate bond.

| Complex | νₐₛ(COO⁻) | νₛ(COO⁻) | Δν (νₐₛ - νₛ) | Coordination Mode |

|---|---|---|---|---|

| Sodium Benzoate (Ionic Reference) | ~1560 | ~1414 | ~146 | Ionic |

| Pr(2-chloro-5-nitrobenzoate)₃·2H₂O | 1590 | 1415 | 175 | Bridging/Chelating |

Analysis of Ancillary Ligand Coordination

In mixed-ligand praseodymium(III) benzoate complexes, IR spectroscopy can also confirm the coordination of ancillary ligands, such as 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bpy). The vibrational bands of these ligands will exhibit shifts upon coordination to the Pr(III) ion. For example, the C=N stretching vibrations of phenanthroline, typically observed around 1560-1620 cm⁻¹, will shift to higher or lower frequencies upon complexation, indicating the involvement of the nitrogen atoms in the coordination sphere. Similarly, characteristic bands of other ancillary ligands will show perturbations, providing evidence of their binding to the metal center.

Electronic Absorption Spectroscopy

The electronic absorption spectra of praseodymium(III) complexes are characterized by sharp, narrow bands in the visible and near-infrared regions. These bands arise from Laporte-forbidden 4f-4f electronic transitions. The positions and intensities of these bands are sensitive to the coordination environment of the Pr(III) ion.

Interpretation of 4f-4f Transition Bands

The electronic spectrum of the Pr(III) ion is a result of transitions from the ³H₄ ground state to various excited states. These transitions are often referred to as "fingerprints" for the praseodymium ion. The absorption bands are assigned to specific electronic transitions, and their energies can be influenced by the ligand field. In complexes with carboxylate ligands, the coordination to the Pr(III) ion can lead to an enhancement of the absorption bands jst.go.jpresearchgate.net.

| Transition | Energy Range (cm⁻¹) | Wavelength Range (nm) |

|---|---|---|

| ³H₄ → ³F₂ | ~5200 | ~1920 |

| ³H₄ → ³F₃, ³F₄ | ~6800 | ~1470 |

| ³H₄ → ¹G₄ | ~9800 | ~1020 |

| ³H₄ → ¹D₂ | ~16900 | ~590 |

| ³H₄ → ³P₀ | ~20700 | ~483 |

| ³H₄ → ³P₁ | ~21300 | ~469 |

| ³H₄ → ³P₂ | ~22500 | ~444 |

Influence of Ligand Substituents (e.g., Hammett Sigma Constants) on Electronic Transition Energies

The electronic properties of the benzoate ligand can be systematically altered by introducing substituents on the phenyl ring. The electronic effect of these substituents can be quantified by the Hammett sigma constant (σ). Electron-withdrawing groups (EWGs) have positive σ values, while electron-donating groups (EDGs) have negative σ values. These substituents can influence the electronic transition energies of the Pr(III) ion by modulating the ligand field strength.

A linear correlation has been observed between the Hammett parameter (σₚ) and the ligand field splitting in europium(III) complexes, demonstrating the influence of the substituent's electronic effects on the metal's coordination environment acs.orgnih.gov. While direct quantitative data for praseodymium(III) benzoate is scarce, a similar trend is expected. An increase in the electron-donating ability of the substituent (more negative σ value) would increase the electron density on the carboxylate oxygen atoms, potentially leading to a stronger interaction with the Pr(III) ion and a larger ligand field splitting. Conversely, electron-withdrawing groups would decrease the electron density, resulting in a weaker interaction and smaller ligand field splitting. These changes in the ligand field would, in turn, cause shifts in the energies of the 4f-4f transitions.

Ligand Dipole Polarizability and Nephelauxetic Shifts

The nephelauxetic effect describes the decrease in the interelectronic repulsion parameters (Racah parameters) of a metal ion upon complex formation compared to the free ion wikipedia.org. This effect is attributed to the expansion of the metal's d- or f-orbitals due to covalent character in the metal-ligand bond. The magnitude of the nephelauxetic effect is expressed by the nephelauxetic ratio (β), which is the ratio of the Racah parameter in the complex to that in the free ion. A smaller β value indicates a larger nephelauxetic effect and a greater degree of covalency.

The polarizability of the ligand plays a crucial role in the nephelauxetic effect. More polarizable ligands can more effectively shield the 4f electrons from each other, leading to a greater expansion of the electron cloud and a smaller β value. In praseodymium(III) benzoate complexes, the polarizability of the benzoate ligand, and any ancillary ligands, will influence the degree of covalency in the Pr-O bonds.

| Complex/Ligand Environment | Nephelauxetic Ratio (β) | Relative Covalency |

|---|---|---|

| Pr(III) aquo ion (H₂O) | ~0.99 | Low |

| Pr(III) in LaCl₃ (Cl⁻) | ~0.98 | Moderate |

| Pr(III) with amino acids (O, N donors) | ~0.97-0.98 | Moderate |

Luminescence and Photophysical Studies

The study of the luminescence and photophysical properties of praseodymium(III) benzoate complexes reveals intricate electronic transitions and energy transfer dynamics. Unlike many other lanthanide ions that typically emit from a single excited state, Pr(III) is notable for its potential to luminesce from multiple f-f states, leading to a complex emission profile spanning the visible and near-infrared regions.

Emission from Praseodymium(III) f-f States (³P₀, ¹D₂, ¹G₄)

Praseodymium(III) possesses three primary emitting f-f states: ³P₀, ¹D₂, and ¹G₄. tripod.com The luminescence of Pr(III) benzoate and related carboxylate complexes can originate from one or more of these levels, depending on the specific coordination environment and the energy of the ligand's triplet state. tripod.comresearchgate.net This multi-emissive nature makes Pr(III) complexes subjects of significant spectroscopic interest. tripod.comresearchgate.net

Praseodymium(III) benzoate complexes exhibit a series of characteristic emission bands in both the visible and near-infrared (NIR) portions of the electromagnetic spectrum. researchgate.net Excitation of the benzoate ligand leads to sensitized emission from the Pr(III) ion. The observed emission bands are the result of f-f transitions between the excited states (primarily ³P₀ and ¹D₂) and lower-lying energy levels. tripod.commdpi.com

Radiative transitions from the upper ³P₀ level typically result in emission bands at approximately 490 nm, 610 nm, and 645 nm. researchgate.net Simultaneously, the lower-lying ¹D₂ state gives rise to red and NIR emissions, with prominent bands observed around 605 nm, 890 nm, and 1060 nm. tripod.comresearchgate.net The NIR emission at 1060 nm could potentially be ascribed to the ¹G₄ → ³H₄ transition, although it is sometimes assigned to a transition from the ¹D₂ state. tripod.comresearchgate.net

The specific transitions responsible for these emissions have been assigned as follows:

³P₀ → ³H₄: ~489 nm nih.govoaji.net

¹D₂ → ³H₄: ~600-610 nm tripod.commdpi.comoaji.net

³P₀ → ³H₆: ~618 nm mdpi.com

³P₀ → ³F₂: ~645 nm researchgate.netmdpi.comoaji.net

The table below summarizes the key emission bands observed for Pr(III) complexes.

| Emitting State | Transition | Wavelength (nm) | Spectral Region |

| ³P₀ | ³P₀ → ³H₄ | ~490 | Blue-Green |

| ¹D₂ | ¹D₂ → ³H₄ | ~605 | Red-Orange |

| ³P₀ | ³P₀ → ³H₆ | ~610-618 | Red-Orange |

| ³P₀ | ³P₀ → ³F₂ | ~645 | Red |

| ¹D₂ | - | ~890 | Near-Infrared |

| ¹D₂ / ¹G₄ | ¹D₂ → ³F₄ or ¹G₄ → ³H₄ | ~1060 | Near-Infrared |

This table is generated based on data from multiple Pr(III) complexes to illustrate typical emission bands. tripod.comresearchgate.netmdpi.com

The ability of Pr(III) to emit from multiple excited states (³P₀ and ¹D₂) simultaneously is a distinguishing feature among lanthanides. tripod.com This phenomenon is largely governed by the relatively small energy gaps between its successive excited levels. researchgate.net For many lanthanide ions, non-radiative decay processes, such as multiphonon relaxation, rapidly deactivate upper excited states until the emission originates from a single level with a large energy gap to the next lower level. tripod.com

In Pr(III), the energy gaps for the ³P₀ and ¹D₂ states are small enough (<7000 cm⁻¹) that radiative decay (emission) from ³P₀ can compete with non-radiative decay to the ¹D₂ state. researchgate.net Consequently, luminescence can be observed from both states. tripod.com Whether emission occurs from both ³P₀ and ¹D₂, or solely from ¹D₂, depends critically on the energy of the triplet state of the benzoate ligand. tripod.comresearchgate.net If the ligand's triplet state is high enough to transfer energy efficiently to the ³P₀ level, dual emission is often observed. mdpi.com If the triplet state lies below the ³P₀ level but above the ¹D₂ level, then only the ¹D₂ state will be populated, resulting in single-state emission. tripod.com

A significant characteristic of Pr(III) complexes, including praseodymium(III) benzoate, in solution is their generally low luminescence quantum yields. tripod.comresearchgate.net For some Pr(III) chelates in DMSO, the quantum yield for the ¹D₂ luminescence has been measured at less than 0.2%. researchgate.net This inefficiency is primarily attributed to the effective quenching of the Pr(III) excited states by high-energy vibrations from solvent molecules and ligands. tripod.com

The small energy gaps associated with the emitting levels of Pr(III) make them particularly susceptible to deactivation through multiphonon relaxation pathways, where the electronic energy is dissipated as vibrational energy in the surrounding medium. tripod.com The O-H oscillators from coordinated water or solvent molecules, as well as C-H oscillators from the organic ligands themselves, are efficient quenchers of Pr(III) luminescence. researchgate.net This non-radiative deactivation competes effectively with the radiative emission process, leading to the observed low quantum yields in solution. tripod.comresearchgate.net

Energy Transfer Mechanisms

The luminescence of Pr(III) in its benzoate complex is typically achieved through sensitization, a process often referred to as the "antenna effect". mdpi.com This involves the absorption of light by the organic benzoate ligand, followed by a transfer of the excitation energy to the central Pr(III) ion.

The sensitization process in Pr(III) benzoate complexes proceeds via a well-established intramolecular energy transfer mechanism. The steps are as follows:

Light Absorption: The benzoate ligand, with its aromatic system, absorbs UV light, promoting it from its singlet ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited ligand then undergoes efficient intersystem crossing from the S₁ state to a lower-energy triplet state (T₁).

Intramolecular Energy Transfer: The crucial step involves the non-radiative transfer of energy from the ligand's triplet state (T₁) to the resonance f-f energy levels of the Pr(III) ion. researchgate.netmdpi.com

For this energy transfer to be efficient, the energy of the ligand's triplet state (T₁) must be appropriately matched with the accepting energy levels of the Pr(III) ion. researchgate.net Ideally, the T₁ level should be slightly higher than the desired emissive f-f state (e.g., ³P₀) to provide a driving force for the transfer, while being low enough to prevent back-energy transfer from the ion to the ligand. researchgate.netmdpi.com The position of the triplet level of the ligand ultimately determines which excited states of Pr(III) are populated and, consequently, the resulting emission spectrum. tripod.com

Antenna Effect of Ancillary Ligands

The luminescence of Praseodymium(III) ions is inherently inefficient due to the forbidden nature of f-f electronic transitions. dergipark.org.tr To overcome this limitation, a sensitization process known as the "antenna effect" is employed, particularly in complexes with organic ligands like benzoate and its derivatives. dergipark.org.trresearchgate.net This mechanism involves the organic ligand, which acts as an antenna, absorbing energy and transferring it to the central Pr(III) ion. researchgate.net

The process can be described in a few key steps:

Energy Absorption: The ancillary ligand, possessing a chromophoric group, absorbs incident light, typically in the UV region. This excites the ligand from its singlet ground state (S₀) to an excited singlet state (S₁). dergipark.org.tr

Intersystem Crossing: The excited ligand then undergoes intersystem crossing (ISC) from the singlet state (S₁) to a lower-energy triplet state (T₁).

Energy Transfer: If the energy of the ligand's triplet state is appropriately matched with the resonance energy level of the Pr(III) ion, an efficient intramolecular energy transfer can occur from the ligand's T₁ state to the emissive 4f levels of the Pr(III) ion.

Luminescence: The Pr(III) ion, now in an excited state, relaxes to the ground state by emitting light, resulting in its characteristic sharp emission bands. researchgate.net

The effectiveness of this energy transfer is crucial for achieving strong luminescence. dergipark.org.tr Ancillary chelating ligands, such as bipyridyl groups in mixed-ligand complexes, have been shown to significantly enhance the luminescence emission in both the visible and near-infrared (NIR) regions by facilitating this energy transfer process. mdpi.com For instance, in Pr(III) complexes containing both a β-diketonate and a bipyridyl ligand, the bipyridyl ligand can act as a powerful antenna, leading to strong emission signals that are otherwise weak or absent. mdpi.com The selection and design of a suitable ligand are, therefore, key factors in constructing Pr(III) complexes with excellent luminescence properties. dergipark.org.tr

Cross-Relaxation Processes in Pr(III) Systems

In addition to the antenna effect, the luminescence of Praseodymium(III) is significantly influenced by non-radiative processes, particularly cross-relaxation. Cross-relaxation is an energy transfer mechanism that occurs between two nearby Pr(III) ions, leading to the quenching of luminescence. researchgate.netresearchgate.net This process becomes more prominent at higher concentrations of Pr(III) ions, as the inter-ionic distances decrease. researchgate.net

A common cross-relaxation pathway in Pr(III) systems involves the following transition: an excited Pr(III) ion in the ³P₀ state non-radiatively transfers part of its energy to a neighboring Pr(III) ion in the ³H₄ ground state. researchgate.net This interaction causes the first ion to relax to a lower energy level (e.g., ³H₆), while the second ion is promoted to an intermediate excited state (e.g., ¹D₂). researchgate.net The process can be represented as:

³P₀ + ³H₄ → ³H₆ + ¹D₂

Correlation between Ligand Design and Emission Properties

The design of the ligand framework, particularly the benzoate and any ancillary ligands, is a critical factor in determining the emission properties of Pr(III) complexes. The relationship is multifaceted, involving the ligand's ability to sensitize the metal ion and its role in protecting the ion from non-radiative decay pathways.

A primary consideration is the energy of the ligand's triplet state (T₁). For efficient sensitization via the antenna effect, the T₁ level must be positioned suitably above the emissive states of the Pr(III) ion (primarily ³P₀ at ~20,500 cm⁻¹ and ¹D₂ at ~16,900 cm⁻¹). If the T₁ level is too low, the energy transfer will be inefficient. If it is too high, other deactivation pathways might dominate. The position of the triplet level dictates which Pr(III) levels are populated. researchgate.net Consequently, depending on the ligand, emission can be observed from both the ³P₀ and ¹D₂ states, or exclusively from the ¹D₂ state. researchgate.net

Furthermore, the ligand structure influences the luminescence quantum yield by shielding the Pr(III) ion from vibrational quenching. High-frequency oscillators, such as O-H bonds from coordinated solvent molecules (e.g., water or methanol) or C-H bonds within the ligand itself, can provide non-radiative pathways for the de-excitation of the Pr(III) ion. mdpi.comresearchgate.net The low energy gaps between the emissive states of Pr(III) make it particularly susceptible to this type of quenching. researchgate.net Therefore, designing ligands that replace these high-frequency oscillators in the coordination sphere—for example, by using bulky, anhydrous ligands or perfluorinated ligands—can significantly enhance emission intensity. mdpi.com The replacement of coordinated methanol molecules with strongly chelating bipyridyl ligands, for instance, has been shown to dramatically increase luminescent intensities. mdpi.com

The table below summarizes typical emission bands observed for Pr(III) complexes and their assignments, which are influenced by the specific ligand environment.

| Wavelength (nm) | Transition | Emitting State |

| ~490 | ³P₀ → ³H₄ | ³P₀ |

| ~605-610 | ¹D₂ → ³H₄ | ¹D₂ |

| ~610-618 | ³P₀ → ³H₆ | ³P₀ |

| ~645 | ³P₀ → ³F₂ | ³P₀ |

| ~890 | ¹D₂ → ³F₂ | ¹D₂ |

| ~1060 | ¹D₂ → ³F₄ | ¹D₂ |

This table is interactive. Data compiled from sources. mdpi.comresearchgate.net

Time-Resolved Luminescence Measurements

Time-resolved photoluminescence studies provide valuable insights into the dynamics of the excited states of Pr(III) complexes, including the lifetimes of the emissive levels and the rates of energy transfer and non-radiative decay. However, photophysical studies on Pr(III) complexes, especially those involving time-resolved measurements, are relatively uncommon compared to other lanthanides like Europium(III) and Terbium(III). researchgate.net

When such measurements are performed, they can reveal the decay kinetics of the luminescence originating from the ¹D₂ and ³P₀ states. The luminescence decay times for Pr(III) complexes are often short, reflecting the low quantum yields and the efficiency of non-radiative deactivation pathways, including multiphonon relaxation and cross-relaxation. researchgate.net The energy gap between the ¹D₂ emitting state and the next lower level (¹G₄) is relatively small (~7000 cm⁻¹), making it susceptible to multiphonon relaxation, which is a significant factor contributing to the short lifetimes and low quantum efficiency of the ¹D₂ emission. researchgate.net

Thermal Decomposition Pathways and Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric and differential thermal analysis are powerful tools to study the thermal behavior of praseodymium(3+) benzoate (B1203000). akjournals.com TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events. researchgate.net

Hydrated praseodymium(3+) benzoate complexes are stable at room temperature. srce.hr Upon heating, the first mass loss corresponds to dehydration. For Pr(C₆H₅COO)₃·2H₂O, this dehydration step occurs up to approximately 120°C. scielo.br After dehydration, the anhydrous compound remains stable up to around 350°C in a CO₂ atmosphere scielo.br or 355°C in an air atmosphere. scielo.br

A notable feature observed in the DTA curves of praseodymium benzoate is a sharp, irreversible endothermic peak without any corresponding mass loss in the TG curve. akjournals.com This event, occurring around 245°C, is attributed to a reversible crystalline phase transition of the anhydrous benzoate. scielo.brakjournals.com

The thermal decomposition of this compound typically proceeds in distinct stages following the initial dehydration.

Dehydration: The initial stage involves the loss of water molecules of crystallization. For Pr(C₆H₅COO)₃·2H₂O, this occurs in a single step up to 120°C. scielo.br A study on a related compound, praseodymium 3-methoxybenzoate dihydrate, showed a mass loss of 6.12% (calculated as 5.72%) due to the loss of two water molecules. scielo.br

Decomposition of the Anhydrous Salt: Following dehydration, the anhydrous praseodymium benzoate decomposes. In an air atmosphere, this process can occur in multiple steps. For a praseodymium 3-methoxybenzoate, decomposition of the anhydrous compound happens in two steps between 355°C and 720°C. scielo.br In contrast, studies on praseodymium benzoate indicate a decomposition pathway that leads directly to the oxide without the formation of intermediate oxy-carbonates. akjournals.com The final residue of the thermal decomposition is praseodymium oxide, specifically Pr₆O₁₁. scielo.brakjournals.com

Table 1: Thermal Decomposition Stages of Praseodymium Benzoate Compounds

| Compound | Stage | Temperature Range (°C) | Mass Loss (%) | Event Type | Product |

|---|---|---|---|---|---|

| Pr(C₆H₅COO)₃·2H₂O scielo.br | Dehydration | Up to 120°C | - | Endothermic | Anhydrous Pr(C₆H₅COO)₃ |

| Pr(C₆H₅COO)₃ scielo.brakjournals.com | Phase Transition | ~245°C | 0 | Endothermic | Polymorph of Pr(C₆H₅COO)₃ |

| Anhydrous Pr(3-MeO-Bz)₃ scielo.br | Decomposition | 355 - 720°C | 67.02 (total) | Exothermic | Pr₆O₁₁ |

Data compiled from multiple sources studying praseodymium benzoate and its derivatives.

Evolved Gas Analysis (EGA) and Identification of Gaseous Products (e.g., H₂O, CO, CO₂, Aniline)

Evolved Gas Analysis (EGA), often coupled with TGA-MS (Mass Spectrometry), identifies the gaseous products released during decomposition. nih.govresearchgate.net For lanthanide carboxylate complexes, the decomposition of the organic ligand releases a mixture of gases.

During the thermal decomposition of related lanthanide p-aminobenzoate complexes, the primary gaseous products identified were H₂O, aniline (B41778), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.net The initial release of H₂O corresponds to the dehydration stage. researchgate.net The subsequent decomposition of the benzoate ligand results in the evolution of CO and CO₂. researchgate.net The presence of aniline is specific to the decomposition of the aminobenzoate ligand. researchgate.net For this compound, the gaseous products from the ligand breakdown would primarily be CO, CO₂, and potentially other hydrocarbon fragments from the benzene (B151609) ring.

Mechanisms of Thermal Degradation

The thermal degradation mechanism of this compound is intricate, involving the breakdown of the coordinated benzoate ligands, which is influenced by both the ligand's structure and the catalytic effect of the Pr(III) ion.

Research comparing different lanthanide carboxylates shows that the structure of the organic ligand significantly impacts the decomposition process. akjournals.com As the number of carbon atoms in the carboxylate anion increases, the thermal decomposition of the lanthanide carboxylate tends to become simpler, with a decrease in the number of distinct decomposition stages. akjournals.com For instance, the decomposition of lanthanide benzoates is less complex than that of lanthanide acetates. akjournals.com A key difference is that lanthanide benzoates decompose directly to their respective oxides (Pr₆O₁₁ in the case of praseodymium) without forming the intermediate oxy-carbonates that are often observed during the decomposition of acetates. akjournals.com

The Praseodymium(III) ion, like other lanthanide ions, acts as a Lewis acid. ekb.eg A Lewis acid is a chemical species that can accept an electron pair. nih.gov This Lewis acidic character of the Pr(III) center plays a crucial role in the thermal decomposition of the benzoate ligand. The Pr(III) ion coordinates to the carboxylate group of the benzoate ligand. This interaction polarizes the C-O bonds and can weaken other bonds within the ligand, facilitating its breakdown at elevated temperatures. The non-stoichiometric praseodymium oxide (PrO₁.₈₃₃) that forms as the final product also exhibits Lewis acid sites on its surface. ekb.eg While the catalytic activity is most prominent in the final oxide, the inherent Lewis acidity of the Pr(III) ion itself is a driving factor in the intramolecular processes that lead to the decomposition of the organic moiety.

Formation of Praseodymium Oxide as Final Product

Thermogravimetric studies confirm that the ultimate solid residue from the thermal decomposition of this compound is praseodymium oxide (Pr₆O₁₁). akjournals.comscielo.brakjournals.comjetir.org The decomposition process for hydrated this compound typically begins with a dehydration step to form the anhydrous compound. scielo.br For instance, this compound dihydrate loses its two water molecules at approximately 120°C. scielo.br The anhydrous compound remains stable up to around 355°C, after which it undergoes decomposition in distinct steps, culminating in the formation of Pr₆O₁₁ as the final product. scielo.br This outcome is consistent across various praseodymium complexes, including those with substituted benzoate ligands and other organic ligands. scielo.brakjournals.com

The table below outlines the general thermal decomposition events for a representative this compound compound.

| Temperature Range (°C) | Event | Mass Loss (%) | Associated Product(s) |

|---|---|---|---|

| Up to 120 | Dehydration | ~5.7-6.1 | H₂O |

| ~245 | Crystalline Phase Transition | None | - |

| > 355 | Decomposition of Anhydrous Compound | Variable | Gaseous byproducts |

| ~720 (Final) | Final Residue Formation | - | Pr₆O₁₁ |

Absence of Intermediate Oxy-carbonates in Benzoate Decomposition

A notable characteristic of the thermal decomposition of lanthanide benzoates is the absence of intermediate oxy-carbonates. akjournals.com This is in contrast to the thermal decomposition of other lanthanide carboxylates, such as acetates, which are known to form lanthanide oxycarbonates as intermediate products. akjournals.com Similarly, lanthanide butyrates and 2,3-pyridinedicarboxylates also show the formation of oxycarbonate intermediates. scispace.comresearchgate.net Research indicates that for praseodymium benzoate, the decomposition proceeds directly to the oxide without the formation of a stable oxycarbonate phase. akjournals.com It is important to note, however, that the decomposition pathway can be sensitive to the experimental atmosphere; studies conducted in a carbon dioxide atmosphere have suggested the potential formation of carbonate-like intermediates for lanthanum and praseodymium benzoates. scielo.br

Correlations between Thermal Behavior and Structural Features

One observed correlation is the link between the size of the organic carboxylate ligand and the particle size of the resulting lanthanide oxide. As the number of carbon atoms in the carboxylate anion increases, the average particle size of the lanthanide oxide formed upon decomposition tends to decrease. akjournals.com

The crystal structure of the anhydrous benzoate plays a significant role in its thermal behavior. Many lanthanide benzoates, including praseodymium benzoate, exhibit an irreversible, sharp endothermic peak in their differential thermal analysis (DTA) curves at temperatures between 245-270°C. akjournals.comscielo.br This peak, which occurs without any corresponding mass loss, is attributed to a crystalline phase transition. akjournals.comscielo.br

Advanced Research Directions and Applications

Praseodymium(III) Benzoate (B1203000) in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The use of Praseodymium(3+) benzoate in the synthesis of MOFs and coordination polymers opens up possibilities for novel materials with tailored properties.

Design and Synthesis of Porous Praseodymium MOFs

The design and synthesis of porous praseodymium MOFs using benzoate and its derivatives as ligands have been a subject of scientific investigation. The structural diversity of these materials is influenced by factors such as the nature of the solvent and the substituents on the benzoate ligand. Research has demonstrated the synthesis of various praseodymium(III) benzoate derivative complexes, revealing a range of coordination modes and network dimensionalities. stanfordmaterials.com

For instance, the reaction of praseodymium(III) salts with substituted benzoic acids in solvents like dimethylformamide (DMF) can lead to the formation of one-, two-, or three-dimensional coordination polymers. The specific structural outcome is dictated by the steric and electronic properties of the benzoate derivative and the coordinating nature of the solvent molecules. These studies provide a foundational understanding for the rational design of Pr(III)-benzoate MOFs with desired topologies and pore characteristics.

Gas Adsorption and Separation Properties (e.g., CO2/CH4 selectivity)

While specific data on the gas adsorption properties of this compound MOFs is limited, research on related lanthanide-based MOFs provides valuable insights into their potential. Lanthanide MOFs, in general, are explored for their capabilities in gas storage and separation due to their porous nature and the strong affinity of lanthanide ions for certain gas molecules. researchgate.net

For example, a family of isostructural lanthanide MOFs derived from 3-amino-4-hydroxybenzoic acid has been studied for its CO2 sorption capacity. rsc.org These findings suggest that a this compound MOF, with appropriate design to create accessible pores, could exhibit selective gas adsorption properties. The functional groups on the benzoate ligand and the open metal sites on the praseodymium ion could be tailored to enhance the selectivity for gases like CO2 over CH4. Further experimental investigation is required to quantify the gas adsorption and separation performance of this compound MOFs.

Below is a table summarizing the CO2 adsorption capacities of some related lanthanide MOFs.

| MOF Name | Lanthanide Ion(s) | Ligand | CO2 Adsorption Capacity (cm³/g at 273 K) |

| Compound 2 | Er | In situ formed formate and oxalate | ~40 |

| Compound 3 | Er | In situ formed formate and oxalate | ~35 |

| Compound 4 | Er | In situ formed formate and oxalate | ~55 |

Data extracted from a study on novel lanthanide MOFs synthesized via in situ reactions. acs.org

Luminescent MOFs for Temperature Sensing

Lanthanide ions are well-known for their unique luminescent properties, which are being harnessed for applications such as temperature sensing. umicore.com The development of luminescent MOFs for thermometry is an active area of research. rsc.orgnih.gov By incorporating luminescent lanthanide ions like Eu³⁺ and Tb³⁺ into MOFs, it is possible to create materials whose light emission characteristics change with temperature.

While specific studies on this compound luminescent MOFs for temperature sensing are not widely reported, the principles can be extended. A mixed-lanthanide MOF containing both Eu³⁺ and Tb³⁺ with a benzoate derivative ligand, for example, could function as a ratiometric luminescent thermometer. rsc.org The intensity ratio of the characteristic emissions from the two lanthanide ions would be temperature-dependent, allowing for precise temperature measurements. The benzoate ligand can also be modified to act as an "antenna," efficiently absorbing energy and transferring it to the praseodymium ion, thereby enhancing its luminescence.

Catalytic Applications of Praseodymium(III) Benzoate Complexes

The catalytic potential of lanthanide compounds is a growing field of interest in both academic and industrial research.

Role in Organic Transformations and Petrochemical Processes

Lanthanide carboxylates have been investigated as catalysts in various organic reactions, most notably in polymerization processes. For instance, neodymium carboxylates are key components in catalyst systems used for the polymerization of dienes to produce synthetic rubbers with high cis-1,4-microstructure. These systems typically involve the reaction of the lanthanide carboxylate with an aluminum alkyl co-catalyst. Given the chemical similarities among lanthanides, it is plausible that this compound could also exhibit catalytic activity in such polymerization reactions.

In the broader context of organic synthesis, lanthanide complexes are explored as catalysts for a range of transformations. While specific examples of this compound as a catalyst are scarce in the literature, related copper-benzoate complexes have demonstrated catalytic activity in the oxidation of alkanes. This suggests that the benzoate ligand can play a role in facilitating catalytic cycles. Furthermore, lanthanide compounds are known to catalyze reactions such as hydroboration and transesterification. rsc.orgumicore.com

In petrochemical processes, metal carboxylates, including those of cobalt and molybdenum, are employed as homogeneous catalysts for oxidation and hydrogenation reactions. While the direct application of this compound in this sector is not well-documented, the known catalytic activity of other metal carboxylates suggests a potential avenue for future research.

Magnetic Properties of Praseodymium(III) Benzoate Compounds

The magnetic properties of lanthanide compounds are of significant fundamental and practical interest, with applications ranging from magnetic resonance imaging (MRI) to the development of molecular magnets.

The magnetic behavior of this compound compounds is primarily determined by the 4f² electronic configuration of the Pr³⁺ ion. At room temperature, praseodymium compounds are typically paramagnetic. The magnetic susceptibility of these materials is influenced by the crystal field environment around the praseodymium ion, which is dictated by the coordination geometry of the benzoate ligands.

Studies on related praseodymium(III) complexes with other carboxylate and β-diketonate ligands have shown that the magnetic moments are consistent with a magnetically uncoupled Pr³⁺ ion in the ³H₄ ground state. The experimental magnetic moment at room temperature for such complexes is generally in good agreement with the theoretical value.

Below is a table showing the room temperature magnetic moments for some Pr(III) complexes.

| Complex | Ligand | Experimental χMT (cm³·mol⁻¹·K) |

| [Pr(ntfa)₃(MeOH)₂] | 4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dionato | 1.47 |

| [Pr(ntfa)₃(bipy)₂] | 4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dionato | 1.76 |

| [Pr(ntfa)₃(4,4′-Mt₂bipy)] | 4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dionato | 1.66 |

| [Pr(ntfa)₃(5,5′-Me₂bipy)] | 4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dionato | 1.38 |

| Tris(1-naphthylacetato)praseodymium(III) dihydrate | 1-naphthylacetic acid | Not specified, but effective magnetic moment measured |

Data for ntfa complexes from a study on Pr(III)-β-dionato complexes. Information on the 1-naphthylacetic acid complex is also available.

It is expected that this compound would exhibit similar paramagnetic behavior. At very low temperatures, magnetic ordering phenomena could potentially be observed, depending on the strength of the magnetic exchange interactions between neighboring Pr³⁺ ions, which are mediated by the benzoate bridging ligands. The study of the magnetic properties of this compound and its derivatives can contribute to the design of new molecular materials with interesting magnetic functionalities.

Characterization of Magnetic Behavior

The magnetic properties of this compound are primarily dictated by the Pr(III) ion, which has a 4f² electron configuration and a ³H₄ ground state. mdpi.com Experimental characterization involves measuring the magnetic susceptibility of the compound over a range of temperatures. These measurements are typically presented as the product of molar magnetic susceptibility (χM) and temperature (T) versus temperature.

For mononuclear Pr(III) complexes where the metal ions are magnetically uncoupled, the theoretical χMT value at room temperature is approximately 1.60 cm³·mol⁻¹·K. mdpi.com Experimental values for various praseodymium complexes are often found to be in this range. For instance, studies on related Pr(III) mononuclear complexes have reported room temperature χMT values such as 1.47, 1.76, 1.66, and 1.38 cm³·mol⁻¹·K. mdpi.com Deviations from the theoretical value can provide insight into crystal field effects on the Pr(III) ion. The magnetic behavior is consistent with a magnetically uncoupled Pr³⁺ ion in the ³H₄ ground state. mdpi.com

| Parameter | Theoretical Value for uncoupled Pr(III) | Description |

|---|---|---|

| Ground State | ³H₄ | The ground electronic state of the Pr(III) ion determined by its 4f² electron configuration. |

| χMT at 300 K (cm³·mol⁻¹·K) | ~1.60 | The product of molar magnetic susceptibility and temperature, a key indicator of magnetic behavior. mdpi.com |

Electron Spin Resonance (ESR) Studies (if applicable)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. wikipedia.orgyoutube.com It is a powerful tool for studying paramagnetic species, including many transition metal complexes and lanthanide ions. youtube.com